Arg-Arg-Arg-Arg

Cellular Uptake Drug Delivery Liposomal Formulation

Tetraarginine (R4) is the minimal oligoarginine retaining specific biological activities. It is the optimal choice for maximal liposomal cellular internalization (superior to R6/R8/R10), provides 6-fold intracellular delivery enhancement for cargoes up to 120 kDa, and inhibits proprotein convertases 5/6/7 (shorter R2/R3 are inactive). For GHK-R4 conjugates, it enhances anti-wrinkle activity at reduced doses. Procure R4 for precise structure-activity relationship studies and length-dependent delivery applications where substitutions invalidate results.

Molecular Formula C24H50N16O5
Molecular Weight 642.8 g/mol
CAS No. 26791-46-8
Cat. No. B3256315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Arg-Arg-Arg
CAS26791-46-8
Molecular FormulaC24H50N16O5
Molecular Weight642.8 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1
InChIKeyJDKYOGLOHFFQID-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Arg-Arg-Arg (CAS 26791-46-8) for Research Procurement: A Tetrapeptide CPP with Defined Length-Dependent Differentiation


Arg-Arg-Arg-Arg, commonly designated as tetraarginine or R4, is a linear cationic tetrapeptide composed exclusively of four L-arginine residues . With a molecular formula of C24H50N16O5 and a molecular weight of 642.76 g/mol , this compound belongs to the oligoarginine class of cell-penetrating peptides (CPPs). Tetraarginine is recognized as the minimal oligoarginine length required to retain specific biological activities, serving as a foundational reference point for structure-activity relationship studies in cellular delivery, enzyme inhibition, and peptide engineering [1]. Its procurement relevance stems from its discrete, well-defined length, which enables precise experimental control in comparative studies against longer oligoarginine analogs [2].

Why Arg-Arg-Arg-Arg Cannot Be Replaced by Generic Oligoarginines in Critical Research Applications


Substituting Arg-Arg-Arg-Arg (R4) with other oligoarginine peptides, such as R6, R8, or R10, is scientifically invalid for applications where length-dependent biological specificity dictates the outcome. Peer-reviewed studies establish that the number of arginine residues fundamentally alters cellular internalization efficiency, uptake mechanism, endosomal escape capacity, and intracellular trafficking behavior [1]. For example, the cellular uptake mechanism of R4-modified liposomes is distinct from that of R10-modified liposomes, with R10 relying on macropinocytosis while R4 does not [1]. Furthermore, tetraarginine represents the minimal oligoarginine sequence capable of inhibiting proprotein convertases 5/6 and 7; shorter sequences (diarginine, triarginine) lack this inhibitory activity entirely, while longer sequences have not been systematically characterized for this target [2]. These length-dependent functional disparities necessitate precise peptide selection and preclude indiscriminate substitution with alternative oligoarginines.

Arg-Arg-Arg-Arg Quantitative Differentiation Evidence: Head-to-Head Data Against Oligoarginine Comparators


Liposomal Internalization Efficiency: R4 Outperforms R6, R8, and R10 in Free Liposome Uptake

In a direct head-to-head comparison of oligoarginine-modified liposomes (n = 4, 6, 8, 10), the Arg4-modified liposome (Arg4-L) demonstrated the highest cellular internalization efficiency when assessed as free liposomes [1]. The internalization efficiency decreased progressively with increasing oligoarginine chain length. This quantitative finding establishes R4 as the optimal oligoarginine length for liposomal surface modification when maximal free liposome uptake is the primary experimental objective, outperforming the commonly employed R8 and R10 analogs in this specific context.

Cellular Uptake Drug Delivery Liposomal Formulation

Protein Delivery Capacity: R4 Carries BSA and β-Galactosidase 6-Fold Higher Than Free Protein Controls

When evaluated for intracellular protein delivery capability, Arg4-modified liposomes (Arg4-L) physically associated with bovine serum albumin (BSA, 66 kDa) and β-galactosidase (β-Gal, 120 kDa) achieved cellular delivery levels 6-fold higher than free (uncomplexed) BSA and free β-Gal [1]. Notably, Arg4-L delivered these proteins at levels comparable to Arg10-L, indicating that the four-residue sequence achieves equivalent delivery efficiency for these specific cargo sizes despite its shorter length. However, for larger immunoglobulin G (IgG, 150 kDa) delivery, Arg10-L exhibited 3-fold higher delivery than Arg4-L, demonstrating cargo size-dependent performance differentiation.

Intracellular Protein Delivery Cargo Transport Therapeutic Protein Delivery

Transfection Efficiency: Arg4-Lipoplexes Show Lower Gene Expression Than Arg10-Lipoplexes

In a comparative gene delivery study, Arg4- and Arg4-PEG-lipoplexes exhibited substantial cellular uptake but demonstrated lower transfection efficiency than Arg10- and Arg10-PEG-lipoplexes [1]. The differential gene expression outcomes correlated with distinct intracellular uptake mechanisms: Arg10 lipoplexes utilized the macropinocytosis pathway, whereas Arg4 lipoplexes did not. This mechanistic divergence underscores that high cellular uptake does not equate to high transfection efficiency, and that oligoarginine length directly governs the intracellular trafficking pathway and subsequent transgene expression.

Gene Delivery Transfection Non-viral Vectors

Enzyme Inhibition: Tetraarginine is the Shortest Oligoarginine to Inhibit Proprotein Convertases 5/6 and 7

A systematic study by Fugere et al. evaluated a series of oligoarginines for inhibitory activity against proprotein convertases (PC5/6 and PC7). Tetraarginine (R4) was identified as the shortest oligoarginine sequence capable of inhibiting these enzymes [1]. Shorter oligoarginines (diarginine and triarginine) were not reported to possess this inhibitory activity, establishing R4 as the minimal functional unit for PC5/6 and PC7 inhibition. The study did not report quantitative IC50 values or inhibitory constants in the publicly accessible abstract; however, the qualitative finding defines tetraarginine as the minimal pharmacophore for this biological activity.

Enzyme Inhibition Proprotein Convertase Peptide Inhibitor

Conjugation-Driven Activity Enhancement: GHK-R4 Shows Enhanced Anti-Wrinkle Activity and Collagen Biosynthesis at Lower Doses

Conjugation of Arg4 to the GHK (Gly-His-Lys) tripeptide to form the heptapeptide GHK-R4 resulted in accelerated cellular penetration of GHK both in vitro and in vivo compared to unconjugated GHK [1]. Quantitatively, GHK-R4 achieved higher in vitro anti-wrinkle activity and enhanced collagen biosynthesis at significantly lower doses than the R4-free GHK control peptide. This dose-sparing effect demonstrates that Arg4 conjugation enhances the biological potency of the GHK cargo, likely attributable to the intrinsic cell-penetrating ability and matrix metalloproteinase (MMP) inhibitory activity of the tetraarginine moiety itself [1].

Cosmeceutical Transdermal Delivery Peptide Conjugate

Synthesis Advantages: R4-Based CPPs Simplify Production Relative to R7-R9 Oligoarginines

A 2024 study in RSC Advances reported that employing R4 in combination with p-sulfonatocalix[4]arene (CX4) as a cell-penetrating peptide system offers practical synthesis advantages over the use of conventional R7–R9 oligoarginine-based CPPs [1]. The shorter R4 sequence simplifies peptide synthesis and provides higher synthetic yields compared to the longer, more synthetically demanding hepta- to nonaarginine peptides. This practical consideration directly impacts procurement decisions for large-scale or high-throughput applications where synthetic accessibility and cost-efficiency are critical factors.

Peptide Synthesis Process Chemistry Scalability

Optimal Research and Industrial Application Scenarios for Arg-Arg-Arg-Arg Based on Quantitative Evidence


Liposomal Surface Modification for Maximized Free Liposome Internalization

Arg-Arg-Arg-Arg is the optimal choice for surface modification of liposomes when the primary research objective is to achieve maximal free liposome cellular internalization. As demonstrated by Furuhata et al., Arg4-modified liposomes exhibit the highest uptake efficiency among the n=4, 6, 8, 10 oligoarginine series [1]. Researchers developing liposomal drug delivery systems where internalization rate is the critical performance metric should procure R4 over R6, R8, or R10. This scenario is particularly relevant for initial formulation screening and mechanistic uptake studies.

Intracellular Delivery of Proteins ≤120 kDa Requiring Maximal Uptake Enhancement

For intracellular protein delivery applications involving cargoes up to 120 kDa (e.g., bovine serum albumin, β-galactosidase), Arg-Arg-Arg-Arg-modified liposomes provide a 6-fold enhancement in cellular delivery over free protein [2]. Procurement of R4 is specifically indicated when delivering proteins of this size range, as performance is comparable to R10 without the additional synthetic burden of a longer peptide. However, for cargoes exceeding 150 kDa (e.g., immunoglobulin G), R10 demonstrates superior delivery and should be selected instead [2].

Proprotein Convertase 5/6 and 7 Inhibition Studies Requiring Minimal Active Sequence

Arg-Arg-Arg-Arg is the essential procurement choice for researchers investigating oligoarginine-mediated inhibition of proprotein convertases 5/6 and 7. As the shortest oligoarginine sequence shown to inhibit these enzymes [3], R4 serves as the minimal pharmacophore and baseline reference compound for structure-activity relationship studies. Shorter analogs (R2, R3) are inactive and thus unsuitable; longer analogs remain uncharacterized for this specific activity, making R4 the only validated option for this target [3].

CPP Conjugation for Enhancing Cellular Delivery and Biological Activity of Cargo Peptides

Arg-Arg-Arg-Arg is an effective conjugation moiety for enhancing the cellular penetration and biological potency of cargo peptides. The GHK-R4 conjugate demonstrates accelerated cellular uptake and achieves superior anti-wrinkle activity and collagen biosynthesis at reduced doses compared to unconjugated GHK [4]. Researchers developing peptide conjugates for transdermal delivery, cosmeceutical applications, or intracellular targeting should consider procuring R4 as a conjugation partner to impart cell-penetrating functionality and potentially achieve dose-sparing effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-Arg-Arg-Arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.